molecular formula C13H19NO B8003364 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol

Cat. No.: B8003364
M. Wt: 205.30 g/mol
InChI Key: CQANLTVDQDAHOW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of cyclopropyl ketone with 3-(dimethylamino)phenylmagnesium bromide, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethanone
  • 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethane
  • 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethanol

Uniqueness: 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-cyclopropyl-1-[3-(dimethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15,10-7-8-10)11-5-4-6-12(9-11)14(2)3/h4-6,9-10,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQANLTVDQDAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=CC=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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